

CAS number and molecular structure of dimethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl furan-2,5-dicarboxylate*

Cat. No.: *B1347140*

[Get Quote](#)

An In-Depth Technical Guide to **Dimethyl Furan-2,5-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl furan-2,5-dicarboxylate (DMFD), also known as dimethyl 2,5-furandicarboxylate, is a bio-based chemical compound derived from renewable resources.^[1] As a key derivative of 2,5-furandicarboxylic acid (FDCA), DMFD serves as a crucial building block for the synthesis of a variety of high-performance materials and as an intermediate in the pharmaceutical industry.^{[2][3][4][5]} Its furan ring, an aromatic heterocyclic structure, imparts unique properties to the resulting polymers and molecules. This guide provides a comprehensive overview of DMFD, including its chemical identity, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications, with a focus on its relevance to materials science and drug development.

Compound Identification

Dimethyl furan-2,5-dicarboxylate is unequivocally identified by its unique CAS Registry Number and molecular structure.

- CAS Number: 4282-32-0^{[6][7][8][9][10][11]}
- Molecular Formula: C₈H₈O₅^{[3][4][6][7][8][10][11][12]}

- IUPAC Name: **dimethyl furan-2,5-dicarboxylate**[\[6\]](#)[\[10\]](#)
- Synonyms: Dimethyl 2,5-furandicarboxylate, 2,5-Furandicarboxylic acid dimethyl ester, FDME[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[13\]](#)

Molecular Structure

The structure of DMFD consists of a central furan ring substituted at the 2 and 5 positions with methoxycarbonyl groups.

Caption: 2D Molecular Structure of **Dimethyl Furan-2,5-dicarboxylate**.

Physicochemical and Spectroscopic Data

The physical and chemical properties of DMFD are summarized below. This data is critical for its handling, storage, and application in various chemical processes.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	184.15 g/mol	[4] [7] [8] [10] [12]
Appearance	White to off-white powder/crystal	[4] [8] [9] [13]
Melting Point	106 - 114 °C	[4] [8] [13] [14]
Boiling Point	270.9 ± 20.0 °C at 760 mmHg	[11]
Density	~1.24 g/cm³	[8] [11]
Flash Point	117.6 °C	[8] [11]
Solubility	Soluble in organic solvents	[5]
Storage Temperature	Ambient or refrigerated (0 - 8 °C)	[4] [6] [7]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	(400 MHz, Acetone-d ₆): δ (ppm) = 7.30 (s, 2H), 3.88 (s, 6H)	[15]
	(CDCl ₃ , 300 MHz): δ (ppm) = 7.20 (s, 2H), 3.91 (s, 6H)	[14]
¹³ C NMR	(100 MHz, Acetone-d ₆): δ (ppm) = 158.82, 147.51, 119.26, 52.55	[15]
	(CDCl ₃ , 100.62 MHz): δ (ppm) = 158.37, 153.86, 118.41, 52.33	[13]
Mass Spec (GC-MS)	m/z (%): 184 [M ⁺] (32), 153 (100), 125 (6), 95 (8), 59 (9)	[13]
HRMS (ESI)	m/z: calculated 207.0264 [C ₈ H ₈ O ₅ + Na] ⁺ , found 207.0264	[15]

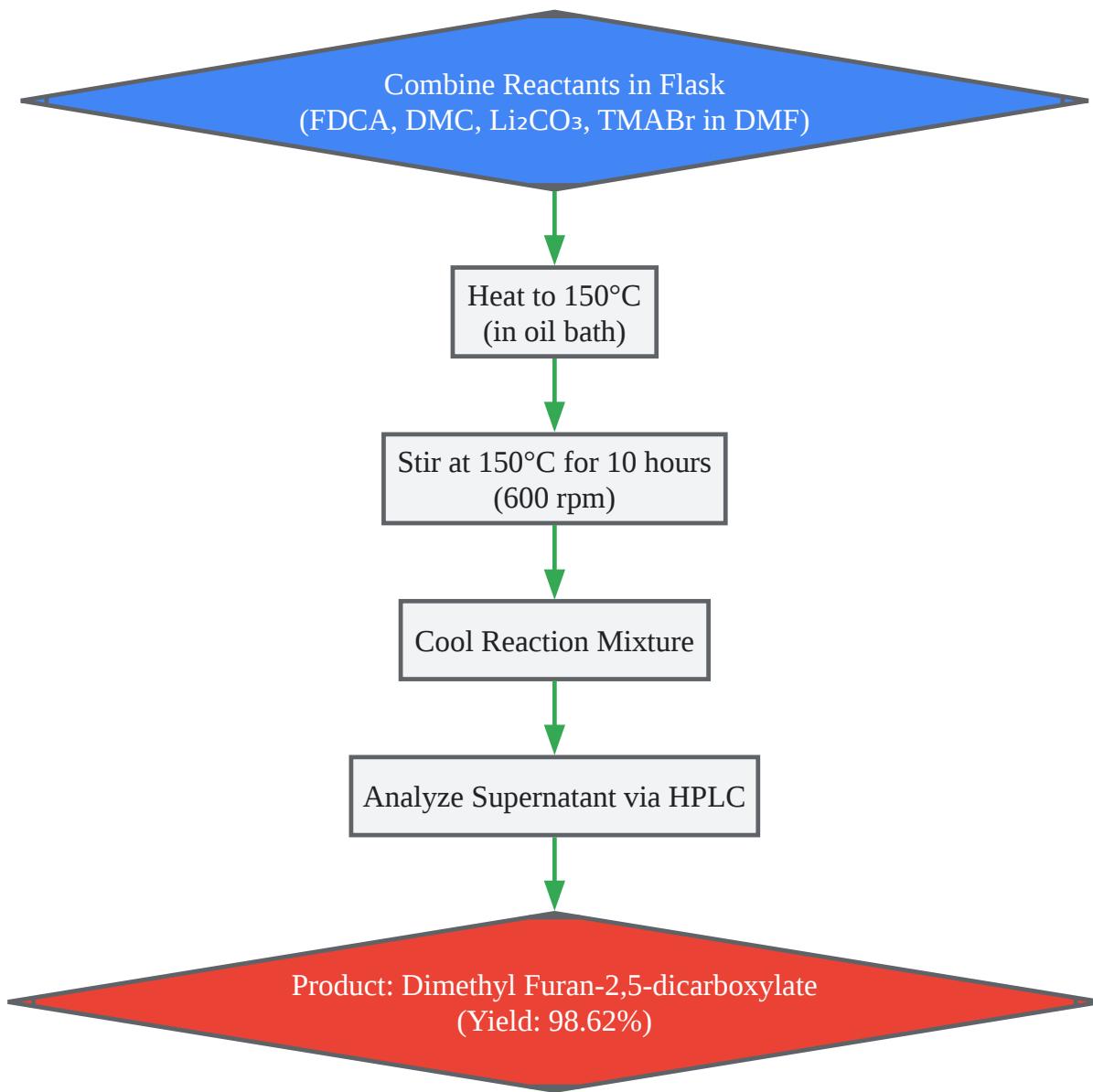
Experimental Protocol: Synthesis

DMFD can be synthesized through several routes. A common laboratory-scale method is the esterification of 2,5-furandicarboxylic acid (FDCA). An alternative approach involves the condensation of FDCA with dimethyl carbonate, which offers high yields.[\[2\]](#)

Synthesis via Condensation of 2,5-Furandicarboxylic Acid and Dimethyl Carbonate[\[2\]](#)

This protocol describes a high-yield synthesis of **dimethyl furan-2,5-dicarboxylate**.

Materials and Equipment:


- 500 mL three-necked flask

- Magnetic stirrer and heating oil bath
- 2,5-Furandicarboxylic acid (FDCA)
- Dimethyl carbonate (DMC)
- N,N-dimethylformamide (DMF)
- Lithium carbonate (Li_2CO_3)
- Tetramethylammonium bromide (TMABr)
- High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

- Reaction Setup: To a 500 mL three-necked flask, add 15 mL of N,N-dimethylformamide (DMF) as the solvent.
- Addition of Reagents: Add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of lithium carbonate, and 1 mmol of tetramethylammonium bromide to the flask. This creates a heterogeneous reaction mixture.
- Heating: Place the flask in an oil bath and raise the temperature to 150°C. The heating time should be controlled to within 0.5 hours.
- Reaction: Maintain the reaction at 150°C for 10 hours under continuous magnetic stirring (600 rpm).
- Work-up and Analysis: After the reaction is complete, allow the mixture to cool and stand. Take the supernatant for analysis by high-performance liquid chromatography (HPLC) to determine the yield.
- HPLC Conditions: The analysis can be performed using an Agilent 1200 system with a ZORBAX Eclipse XDB C18 column. The mobile phase is a 50:50 mixture of methanol and water, with a flow rate of 1.0 mL/min. The column temperature is maintained at 30°C, and detection is performed at a wavelength of 270 nm.

Expected Yield: This method has been reported to achieve a yield of dimethyl 2,5-furandicarboxylate as high as 98.62%.^[2]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of DMFD via condensation.

Applications in Research and Development

DMFD is a versatile platform chemical with significant applications in polymer science and as an intermediate for fine chemicals and pharmaceuticals.

Polymer Synthesis

The primary application of DMFD is as a monomer for producing bio-based polyesters and polyamides.[\[5\]](#)[\[16\]](#)

- Polyethylene Furanoate (PEF): Although PEF is typically synthesized from FDCA, the use of DMFD offers advantages in processing due to its better solubility and lower melting point, facilitating melt polymerization processes.[\[17\]](#) PEF is considered a promising bio-based alternative to petroleum-derived polyethylene terephthalate (PET) for applications in packaging, films, and fibers.[\[18\]](#)
- Bio-based Polyamides: DMFD can be reacted with various diamines to create furan-based polyamides.[\[16\]](#)[\[19\]](#) These materials exhibit high thermal stability and unique mechanical properties due to the rigid furan ring, making them suitable for engineering plastics.[\[5\]](#)[\[16\]](#)

Pharmaceutical and Fine Chemical Intermediate

DMFD serves as a valuable starting material in the synthesis of more complex molecules.

- Drug Development: The furan scaffold is present in numerous biologically active compounds. DMFD provides a difunctionalized furan core that can be elaborated to create novel drug candidates, including potential antifungal and antitumor agents.[\[3\]](#)[\[4\]](#)[\[20\]](#) Its ester groups can be readily converted to other functional groups, such as amides or alcohols, to build molecular diversity.[\[5\]](#)
- Flavors and Fragrances: As a precursor to various esters, DMFD is used in the synthesis of specialty chemicals that contribute to the aroma and taste of many food and beverage products.[\[3\]](#)[\[4\]](#)
- Specialty Chemicals: It is also used to produce adhesives, coatings, and biodegradable polymers for specialized applications.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. watson-int.com [watson-int.com]
- 9. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 | TCI AMERICA [tcichemicals.com]
- 10. 2,5-Dimethyl furan-2,5-dicarboxylate | C8H8O5 | CID 303530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethyl furan-2,5-dicarboxylate | CAS#:4282-32-0 | Chemsoc [chemsoc.com]
- 12. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 [chemicalbook.com]
- 13. chemwhat.com [chemwhat.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Characterization of Bio-Based Amorphous Polyamide From Dimethyl furan-2,5-dicarboxylate - ProQuest [proquest.com]
- 17. mdpi.com [mdpi.com]
- 18. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [CAS number and molecular structure of dimethyl furan-2,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347140#cas-number-and-molecular-structure-of-dimethyl-furan-2-5-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com